N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide
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Overview
Description
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide is an organic compound with the molecular formula C18H18N2O4. It is known for its applications in various fields including chemistry, biology, and medicine. The compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a hydroxyacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide typically involves the acetylation of 4-aminophenol followed by the reaction with glyoxylic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide can be compared with other similar compounds such as:
- N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide
- N-(4-{3-[4-(Acetylamino)phenyl]-2-hydroxypropoxy}phenyl)acetamide
- N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of acetylamino and hydroxyacetamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
926243-65-4 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(14)11-8-2-4-9(5-3-8)12-10(15)6-13/h2-5,13H,6H2,1H3,(H,11,14)(H,12,15) |
InChI Key |
DOIBUQQOFMKENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CO |
Origin of Product |
United States |
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